4-Chloro-6-cyclobutyl-2-methylpyrimidine
Overview
Description
4-Chloro-6-cyclobutyl-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C9H11ClN2. This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, a cyclobutyl group at the 6-position, and a methyl group at the 2-position. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry.
Biochemical Analysis
Biochemical Properties
4-Chloro-6-cyclobutyl-2-methylpyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including oxidoreductases and transferases, which are involved in redox reactions and the transfer of functional groups, respectively . The compound’s interaction with these enzymes can either inhibit or activate their functions, depending on the specific biochemical context. Additionally, this compound can bind to proteins, altering their conformation and, consequently, their activity. This binding is often mediated through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors or modifying chromatin structure, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity by either inhibiting or activating them . This binding often involves specific interactions with amino acid residues in the active sites of enzymes or the binding domains of proteins. Additionally, this compound can modulate gene expression by interacting with DNA or RNA, affecting the transcription and translation processes. These molecular interactions are crucial for the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. Additionally, the compound can affect metabolite levels, leading to changes in cellular energy balance and redox state.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The binding proteins help in the localization and accumulation of this compound, ensuring its availability for biochemical interactions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. This localization is essential for the compound’s role in modulating cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclobutyl-2-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and cyclobutylamine.
Chlorination: The 2-methylpyrimidine undergoes chlorination using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position.
Cyclobutylation: The chlorinated intermediate is then reacted with cyclobutylamine under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3), to introduce the cyclobutyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-cyclobutyl-2-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyclobutyl group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents
Properties
IUPAC Name |
4-chloro-6-cyclobutyl-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-6-11-8(5-9(10)12-6)7-3-2-4-7/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXXBDBIQBRXRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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